5-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H10F2N2O2 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
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Biological Activity
5-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in the fields of agricultural chemistry and medicinal chemistry. Its biological activity primarily revolves around its role as an intermediate in the synthesis of fungicides and its potential anti-inflammatory properties. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound is characterized by a pyrazole ring with difluoromethyl, methyl, and carboxylic acid functional groups. Its synthesis typically involves multi-step organic reactions, including halogenation, diazotization, and Grignard reactions to achieve high purity and yield .
1. Antifungal Activity
This compound is primarily recognized for its role in the development of succinate dehydrogenase inhibitors (SDHIs), which are effective against a variety of fungal pathogens. The mechanism of action involves the inhibition of succinate dehydrogenase, an enzyme critical for mitochondrial respiration in fungi.
Table 1: Efficacy of Pyrazole Derivatives Against Fungal Pathogens
Compound Name | Year Registered | Target Pathogen | Efficacy |
---|---|---|---|
Isopyrazam | 2010 | Zymoseptoria tritici | High |
Sedaxane | 2011 | Alternaria spp. | Moderate |
Bixafen | 2011 | Fusarium spp. | High |
Fluxapyroxad | 2011 | Septoria spp. | High |
Benzovindiflupyr | 2012 | Botrytis cinerea | Moderate |
Research indicates that derivatives of this compound can exhibit antifungal activities superior to established fungicides like boscalid . For instance, one study highlighted that certain derivatives showed up to 72% inhibition against specific phytopathogenic fungi at concentrations as low as 10 μM .
2. Anti-inflammatory Properties
In addition to its antifungal applications, there is emerging evidence suggesting that pyrazole derivatives may possess anti-inflammatory properties. A series of studies have reported that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
Compound Name | IC50 (μg/mL) | COX-2 Inhibition (%) |
---|---|---|
Compound A | 60.56 | 62 |
Compound B | 57.24 | 71 |
Compound C | 69.15 | 65 |
The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory activity . For example, compounds with electron-withdrawing groups at the para position on the phenyl ring demonstrated increased inhibitory effects.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antifungal Activity : A comprehensive evaluation was performed on various pyrazole derivatives against common agricultural pathogens. The results indicated that compounds derived from this compound exhibited superior fungicidal activity compared to traditional fungicides .
- Investigation into Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of pyrazole derivatives, demonstrating that specific modifications could lead to compounds with enhanced selectivity for COX-2 over COX-1, thereby reducing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Properties
IUPAC Name |
5-(difluoromethyl)-3-methyl-1-phenylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-7-9(12(17)18)10(11(13)14)16(15-7)8-5-3-2-4-6-8/h2-6,11H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZKLXFLHWLUHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(F)F)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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